molecular formula C9H10FN B11923397 5-Fluoro-1-methylindoline

5-Fluoro-1-methylindoline

Cat. No.: B11923397
M. Wt: 151.18 g/mol
InChI Key: UBQZRUJWPZZYQW-UHFFFAOYSA-N
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Description

5-Fluoro-1-methylindoline is a fluorinated indole derivative with the molecular formula C9H8FN. It is a significant compound in the field of organic chemistry due to its unique structural properties and potential applications in various scientific research areas. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position of the indoline ring imparts distinct chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methylindoline can be achieved through several methods. One common approach involves the electrophilic fluorination of 1-methylindoline. This process typically uses reagents such as Selectfluor or cesium fluoroxysulfate (CsOSO3F) in the presence of a suitable solvent like acetonitrile or methanol . The reaction conditions often require controlled temperatures to ensure selective fluorination at the 5-position of the indoline ring.

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 5-fluoro-2-nitrotoluene with a reducing agent like iron powder in acetic acid can yield this compound through a series of reduction and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Iron powder in acetic acid or catalytic hydrogenation.

    Substitution: Selectfluor, cesium fluoroxysulfate, and other electrophilic fluorinating agents.

Major Products Formed

    Oxidation: this compound-2,3-dione.

    Reduction: Various reduced forms of the indoline ring.

    Substitution: Fluorinated indoline derivatives with substitutions at different positions on the ring.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes, modulation of receptor activity, and disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-methylindoline is unique due to the combined presence of both a fluorine atom and a methyl group on the indoline ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules. The fluorine atom enhances the compound’s stability and ability to participate in hydrogen bonding, while the methyl group affects its steric properties and overall molecular shape .

Properties

IUPAC Name

5-fluoro-1-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQZRUJWPZZYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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